1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)-

Description

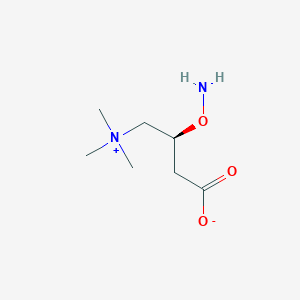

1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)-, also known as L-carnitine, is a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids. It is naturally occurring in the human body and is essential for the transport of fatty acids into the mitochondria for β-oxidation. This compound is vital for energy production, especially in tissues that require high energy, such as muscles and the heart.

Properties

Molecular Formula |

C7H16N2O3 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(3S)-3-aminooxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C7H16N2O3/c1-9(2,3)5-6(12-8)4-7(10)11/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |

InChI Key |

UMHYJINKXTXFTO-LURJTMIESA-N |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)[O-])ON |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)- can be achieved through several methods. One common synthetic route involves the reaction of γ-butyrobetaine with trimethylamine. The reaction typically occurs under alkaline conditions and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes, such as fermentation using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques. This method is preferred due to its efficiency and the ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, which are often used in biochemical studies.

Reduction: Reduction reactions can modify the functional groups of the compound, leading to the formation of different analogs.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common and can result in the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and occur under basic conditions.

Major Products Formed

The major products formed from these reactions include various carnitine derivatives, which are used in different biochemical and medical applications. These derivatives often retain the core structure of the compound but have modified functional groups that impart unique properties.

Scientific Research Applications

1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)- has a wide range of scientific research applications:

Chemistry: It is used as a standard in analytical chemistry for the calibration of instruments and the development of new analytical methods.

Biology: The compound is studied for its role in cellular metabolism and energy production. It is also used in research on metabolic disorders and mitochondrial function.

Medicine: L-carnitine is used in the treatment of various medical conditions, including heart disease, muscle disorders, and certain metabolic disorders. It is also investigated for its potential in enhancing athletic performance and recovery.

Industry: The compound is used in the formulation of dietary supplements and energy drinks. It is also used in the cosmetic industry for its potential benefits in skin care products.

Mechanism of Action

The primary mechanism of action of 1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)- involves the transport of fatty acids into the mitochondria. This process is facilitated by the carnitine shuttle, which includes the enzymes carnitine palmitoyltransferase I and II. Once inside the mitochondria, fatty acids undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. This mechanism is crucial for energy production, especially in tissues with high energy demands.

Comparison with Similar Compounds

1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)- is unique due to its specific role in fatty acid metabolism. Similar compounds include:

Acetyl-L-carnitine: This derivative has an acetyl group attached and is used for its potential cognitive benefits.

Propionyl-L-carnitine: This compound has a propionyl group and is studied for its effects on cardiovascular health.

Butyryl-L-carnitine: This derivative has a butyryl group and is investigated for its potential in treating metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.